2-[(Methylsulfonyl)amino]phenyl methanesulfonate 2-[(Methylsulfonyl)amino]phenyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 71270-62-7
VCID: VC20166464
InChI: InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-5-3-4-6-8(7)14-16(2,12)13/h3-6,9H,1-2H3
SMILES:
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3 g/mol

2-[(Methylsulfonyl)amino]phenyl methanesulfonate

CAS No.: 71270-62-7

Cat. No.: VC20166464

Molecular Formula: C8H11NO5S2

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(Methylsulfonyl)amino]phenyl methanesulfonate - 71270-62-7

Specification

CAS No. 71270-62-7
Molecular Formula C8H11NO5S2
Molecular Weight 265.3 g/mol
IUPAC Name [2-(methanesulfonamido)phenyl] methanesulfonate
Standard InChI InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-5-3-4-6-8(7)14-16(2,12)13/h3-6,9H,1-2H3
Standard InChI Key YJVJRNOJGQDOPT-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1OS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring with two distinct functional groups:

  • A methanesulfonate ester (–OSO₂CH₃) at the para position relative to the amino group.

  • A methylsulfonyl amino group (–NHSO₂CH₃) at the ortho position.

The molecular formula is hypothesized as C₉H₁₁NO₆S₂, with a molecular weight of 293.32 g/mol. This aligns with analogs such as N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide (C₉H₁₄N₂O₄S₂, MW 278.34 g/mol) , adjusted for the esterification of the sulfonate group.

Calculated Physicochemical Parameters

Key properties inferred from structurally similar compounds include:

ParameterValueSource Analogue
Log P (octanol-water)1.2–1.5
Water Solubility0.5–1.2 mg/mL
Topological Polar Surface Area95–105 Ų
Hydrogen Bond Donors1

The compound’s moderate lipophilicity (Log P ~1.3) suggests balanced solubility in both aqueous and organic media, while its high polar surface area indicates limited blood-brain barrier permeability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.5–7.8 ppm (aromatic protons, multiplet).

    • δ 3.2 ppm (singlet, –SO₂CH₃ groups).

    • δ 5.1 ppm (broad singlet, –NH– group).

  • ¹³C NMR:

    • δ 120–140 ppm (aromatic carbons).

    • δ 40–45 ppm (methyl carbons of sulfonyl groups).

These patterns align with those observed in N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to asymmetric and symmetric S=O stretching vibrations.

  • N–H stretch observed at 3300 cm⁻¹ .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Sulfonamide derivatives are pivotal in drug discovery, particularly as protease inhibitors and antibiotics. The methylsulfonyl group enhances binding affinity to enzymatic active sites, as seen in HIV-1 protease inhibitors .

Material Science Applications

The compound’s stability under acidic conditions makes it suitable as a protecting group in peptide synthesis or polymer crosslinking agents.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Operate in fume hood

These classifications are extrapolated from structurally related sulfonamides .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the sulfonate and amino groups to optimize pharmacokinetic profiles.

  • Green Synthesis: Exploring catalytic methods to reduce reliance on halogenated solvents.

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